molecular formula C7H4ClNO6S B2618224 3-(Chlorosulfonyl)-5-nitrobenzoic acid CAS No. 860596-66-3

3-(Chlorosulfonyl)-5-nitrobenzoic acid

Cat. No. B2618224
CAS RN: 860596-66-3
M. Wt: 265.62
InChI Key: WAEWUWLDBSNLMD-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-5-nitrobenzoic acid is a sulfonyl halide . It is a white to light beige crystalline powder . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Synthesis Analysis

The synthesis of 3-(Chlorosulfonyl)-5-nitrobenzoic acid involves the use of chlorosulfonic acid . The contents are heated to 25–30 °C and stirred for 1 hour .


Molecular Structure Analysis

The molecular formula of 3-(Chlorosulfonyl)-5-nitrobenzoic acid is C7H5ClO4S . It has an average mass of 220.630 Da and a monoisotopic mass of 219.959702 Da .


Chemical Reactions Analysis

3-(Chlorosulfonyl)-5-nitrobenzoic acid is a sulfonyl halide that participates in various chemical reactions . For instance, it can react with water and other nucleophilic reagents to form 2-oxobenzoxazoline-6-sulfonic acids and a series of their amides .


Physical And Chemical Properties Analysis

3-(Chlorosulfonyl)-5-nitrobenzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 402.5±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 68.9±3.0 kJ/mol and a flash point of 197.2±24.0 °C . Its index of refraction is 1.588 .

Scientific Research Applications

Synthesis and Characterization

  • 3-(Chlorosulfonyl)-5-nitrobenzoic acid and related compounds have been employed in the synthesis of various chemical structures. For instance, it has been used as a starting material in reactions leading to key intermediates for complex molecules. One such example is the synthesis of chlorantraniliprole, where 3-Methyl-2-nitrobenzoic acid was used as the starting material in a series of reactions including esterification, reduction, chlorination, and aminolysis (Chen, Li & Jie, 2010).

Crystal Structure Analysis

  • The crystal structures of derivatives of 3-(Chlorosulfonyl)-5-nitrobenzoic acid have been investigated. For example, the crystal structure of a silver(I) complex derived from 5-Chloro-2-nitrobenzoic acid was characterized, showing unique bonding features and physical properties, which are significant in understanding the material's properties and potential applications (Nong & Qi, 2011).

Drug Synthesis and Pharmaceutical Research

  • In pharmaceutical research, derivatives of 3-(Chlorosulfonyl)-5-nitrobenzoic acid have been used to synthesize various compounds. These synthesized compounds have been explored for their potential in drug development and pharmaceutical applications. For instance, ethanolamine nitro/chloronitrobenzoates synthesized from 2-Chloro-4-nitro/2-chloro-5-nitrobenzoic acids and 4-nitrobenzoic acid have shown promise as new agents for the treatment of infectious diseases (Crisan et al., 2017).

Material Science and Nanotechnology

  • In material science, derivatives of 3-(Chlorosulfonyl)-5-nitrobenzoic acid have been used to create novel nanostructures with potential applications in various fields. For example, a hydrothermal process using p-nitrobenzoic acid as a structure-directing agent was employed to synthesize plate-shaped WO3 nanostructures containing holes, which have applications in gas sensing and photoluminescence (Xintai et al., 2010).

Luminescent Properties

  • The luminescent properties of 2-chloro-5-nitrobenzoic acid derivatives have been studied, particularly in the context of metal-organic frameworks and coordination polymers. These studies have implications for the development of materials with specific optical properties, useful in various technological applications (Viswanathan & Bettencourt-Dias, 2006).

Mechanism of Action

Target of Action

It is known that this compound is a sulfonyl halide . Sulfonyl halides are often used in organic synthesis due to their reactivity, suggesting that 3-(Chlorosulfonyl)-5-nitrobenzoic acid may interact with a variety of biological targets.

Mode of Action

The specific mode of action of 3-(Chlorosulfonyl)-5-nitrobenzoic acid is not well-documented. As a sulfonyl halide, it is likely to be reactive and may undergo various chemical reactions within biological systems. It is known to participate in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists . This suggests that it may interact with its targets through covalent modification, leading to changes in their function.

Biochemical Pathways

Given its role in the synthesis of PPARδ partial agonists , it may influence pathways regulated by this receptor. PPARδ is involved in the regulation of lipid metabolism, inflammation, and cell proliferation, among other processes.

Result of Action

Given its role in the synthesis of PPARδ partial agonists , it may influence the activity of this receptor and thereby affect cellular processes such as lipid metabolism, inflammation, and cell proliferation.

Safety and Hazards

3-(Chlorosulfonyl)-5-nitrobenzoic acid is considered hazardous. It causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-chlorosulfonyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-4(7(10)11)1-5(3-6)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEWUWLDBSNLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)-5-nitrobenzoic acid

CAS RN

860596-66-3
Record name 3-(chlorosulfonyl)-5-nitrobenzoic acid
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